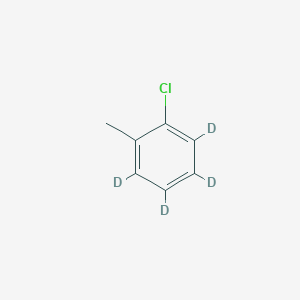
2-Chlorotoluene-3,4,5,6-d4
Overview
Description
2-Chlorotoluene-3,4,5,6-d4 is a deuterated derivative of 2-chlorotoluene, which belongs to the class of substituted benzenes. This compound is characterized by the replacement of hydrogen atoms in the aromatic ring with deuterium atoms, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorotoluene-3,4,5,6-d4 typically involves the deuteration of 2-chlorotoluene. This can be achieved through several methods, including:
Catalytic Deuteration: This method involves the use of a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to facilitate the exchange of hydrogen atoms with deuterium atoms.
Halogen Exchange: Another method involves the halogen exchange reaction where 2-chlorotoluene is treated with deuterated halogenating agents under specific conditions to achieve deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the deuterated compound. The use of advanced catalytic systems and continuous flow reactors are common in industrial settings to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chlorotoluene-3,4,5,6-d4 undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or alkoxides.
Oxidation Reactions: It can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can lead to the formation of toluene derivatives using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium, elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium, room temperature to reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether, or hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst under pressure.
Major Products Formed
Substitution: Formation of phenol, aniline, or ether derivatives.
Oxidation: Formation of chlorobenzoic acid.
Reduction: Formation of deuterated toluene derivatives.
Scientific Research Applications
2-Chlorotoluene-3,4,5,6-d4 is widely used in scientific research due to its unique properties:
NMR Spectroscopy: The deuterated compound is used as a solvent or internal standard in NMR spectroscopy to study molecular structures and dynamics.
Isotope Labeling: It is used in isotope labeling studies to trace the pathways of chemical reactions and biological processes.
Pharmaceutical Research: The compound is used in the synthesis of deuterated drugs, which can have improved metabolic stability and reduced toxicity.
Material Science: It is employed in the development of advanced materials with specific isotopic compositions for enhanced performance.
Mechanism of Action
The mechanism of action of 2-Chlorotoluene-3,4,5,6-d4 in chemical reactions involves the interaction of the deuterated aromatic ring with various reagents. The presence of deuterium atoms can influence the reaction kinetics and pathways due to the isotope effect, where the heavier deuterium atoms alter the vibrational frequencies and bond strengths compared to hydrogen atoms. This can lead to differences in reaction rates and product distributions.
Comparison with Similar Compounds
2-Chlorotoluene-3,4,5,6-d4 can be compared with other similar compounds such as:
2-Chlorotoluene: The non-deuterated version, which has similar chemical properties but lacks the isotope effect.
3-Chlorotoluene: An isomer with the chlorine atom at the meta position, which can have different reactivity and applications.
4-Chlorotoluene: Another isomer with the chlorine atom at the para position, also exhibiting different chemical behavior.
2,6-Dichlorotoluene: A compound with two chlorine atoms, which can undergo different substitution and oxidation reactions.
The uniqueness of this compound lies in its deuterated nature, making it particularly valuable in NMR spectroscopy and isotope labeling studies.
Properties
IUPAC Name |
1-chloro-2,3,4,5-tetradeuterio-6-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl/c1-6-4-2-3-5-7(6)8/h2-5H,1H3/i2D,3D,4D,5D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSQPLPBRSHTTG-QFFDRWTDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C)Cl)[2H])[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501285072 | |
| Record name | Benzene-1,2,3,4-d4, 5-chloro-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501285072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362049-57-8 | |
| Record name | Benzene-1,2,3,4-d4, 5-chloro-6-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=362049-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene-1,2,3,4-d4, 5-chloro-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501285072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





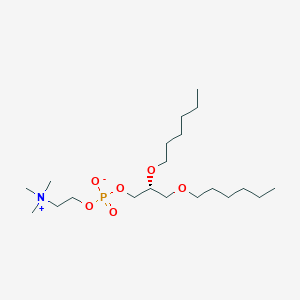
![[(2R)-3-Hexadecanoyloxy-2-tricosa-10,12-diynoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044085.png)
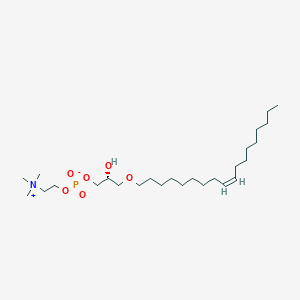


![[(2R)-3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B3044092.png)
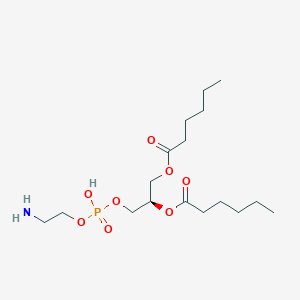
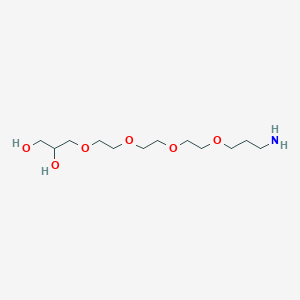

![N'-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-[(E)-dimethylaminomethylideneamino]purin-8-yl]-N,N-dimethylmethanimidamide](/img/structure/B3044099.png)
![8-Bromo-5'-O-(4,4'-dimethoxytrityl)-N6-dimethylaminomethylene-2'-deoxyadenosine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite](/img/structure/B3044101.png)
